1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-ETHYLPIPERAZINE
CAS No.:
Cat. No.: VC10065187
Molecular Formula: C20H21ClF3N5
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClF3N5 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C20H21ClF3N5/c1-3-27-8-10-28(11-9-27)16-12-13(2)25-19-17(14-6-4-5-7-15(14)21)18(20(22,23)24)26-29(16)19/h4-7,12H,3,8-11H2,1-2H3 |
| Standard InChI Key | NSPTWKBXMPFFNU-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C |
| Canonical SMILES | CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C |
Introduction
The compound 1-[3-(2-Chlorophenyl)-5-Methyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidin-7-yl]-4-Ethylpiperazine is a derivative of the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocyclic compounds. These structures are highly valued in medicinal chemistry due to their diverse biological activities and synthetic versatility. The inclusion of functional groups such as trifluoromethyl and chlorophenyl enhances their physicochemical properties and bioactivity, making them attractive candidates for drug discovery and material science applications .
Structural Characteristics
The compound features:
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A pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system combining pyrazole and pyrimidine rings.
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Functional groups including:
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A trifluoromethyl group at position 2, known for enhancing metabolic stability and lipophilicity.
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A chlorophenyl group at position 3, contributing to hydrophobic interactions in biological systems.
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A methyl group at position 5, influencing steric and electronic properties.
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A 4-ethylpiperazine moiety, which is often introduced to improve solubility and pharmacokinetics .
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Synthesis Pathways
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves:
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Cyclization Reactions: Starting from aminopyrazoles and electrophilic reagents like β-dicarbonyls or β-enaminones to form the fused ring system.
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Functionalization: Post-synthetic modifications introduce substituents such as trifluoromethyl or chlorophenyl groups. For instance:
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Introduction of Piperazine Moiety: This step often involves nucleophilic substitution reactions with halogenated intermediates .
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological effects due to their ability to interact with various molecular targets:
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Antitumor Activity: The compound's core structure has been shown to inhibit enzymes critical for cancer cell proliferation, such as PI3Kδ (phosphoinositide 3-kinase delta) .
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Enzyme Inhibition: It may act as a selective inhibitor for kinases or other enzymes involved in signal transduction pathways .
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Psychopharmacological Potential: Similar derivatives have been explored for their effects on central nervous system receptors, suggesting potential applications in treating neurological disorders .
Applications
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Pharmaceuticals:
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Potential candidates for anticancer therapies due to enzymatic inhibition.
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Possible psychotropic agents targeting CNS receptors.
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Material Science:
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Drug Design:
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The compound's scaffold is used in combinatorial chemistry for developing libraries of bioactive molecules.
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Research Findings and Future Directions
Recent studies highlight the importance of structural modifications in optimizing biological activity:
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Substituents like trifluoromethyl groups improve metabolic stability but may reduce water solubility.
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The addition of piperazine moieties enhances pharmacokinetics by improving solubility and bioavailability .
Future research should focus on: -
Exploring additional functionalizations to enhance target specificity.
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Conducting in vivo studies to evaluate therapeutic potential and toxicity profiles.
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